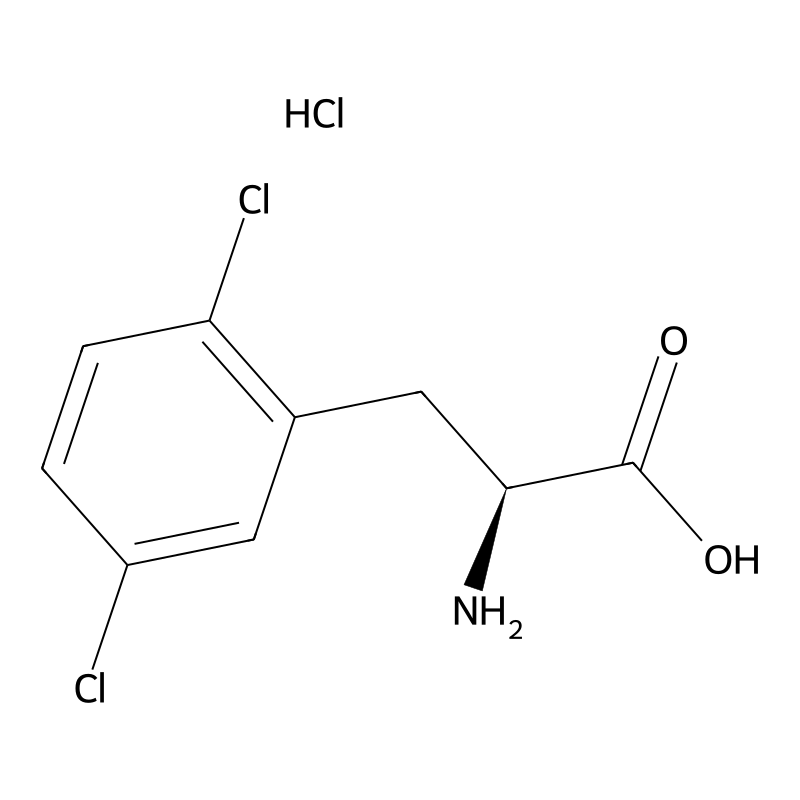

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C₉H₁₀Cl₃NO₂ and a CAS number of 457654-89-6. This compound is characterized by its chiral nature, with the "S" configuration indicating the specific spatial arrangement of its atoms. It features a propanoic acid backbone substituted with a dichlorophenyl group, which contributes to its unique chemical properties and biological activities. The hydrochloride form enhances its solubility in water, making it suitable for various applications in research and pharmaceuticals .

Chiral Synthesis

The presence of the stereocenter (S) makes (S)-2-A-3-(2,5-Cl2)-Ph-Pr-COOH•HCl a potentially valuable chiral building block for organic synthesis. Chiral molecules are mirror images of each other and can have significantly different properties in biological systems. Researchers could potentially utilize (S)-2-A-3-(2,5-Cl2)-Ph-Pr-COOH•HCl as a starting material to synthesize other chiral molecules with specific biological activity.

Inhibitor Design

The structure of (S)-2-A-3-(2,5-Cl2)-Ph-Pr-COOH•HCl might allow it to interact with certain enzymes or receptors. By studying its binding properties, researchers could explore its potential as an inhibitor for specific biological processes. This could be useful in understanding disease mechanisms or developing new therapeutic agents [].

Analog Development

(S)-2-A-3-(2,5-Cl2)-Ph-Pr-COOH•HCl could serve as a lead compound for the development of new molecules with desired biological properties. By modifying its structure, researchers could create analogs that retain its beneficial aspects while optimizing other characteristics like potency or selectivity [].

- Acid-Base Reactions: The carboxylic acid group can donate protons, allowing it to act as an acid in reactions with bases.

- Esterification: The carboxylic acid can react with alcohols to form esters, which are important in organic synthesis.

- Amine Reactions: The amino group allows for nucleophilic substitution reactions, potentially forming amides or other derivatives .

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride exhibits notable biological activities. It has been studied for its potential as a neurotransmitter modulator, particularly in relation to glutamate receptors. Its structural similarity to amino acids allows it to interact with biological systems effectively. Research indicates that it may have implications in neuropharmacology, particularly concerning conditions like anxiety and depression .

Several methods can be employed to synthesize (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride:

- Chiral Synthesis: Utilizing chiral catalysts or reagents to ensure the formation of the (S) enantiomer.

- Substitution Reactions: Starting from commercially available amino acids or phenyl derivatives and introducing the dichlorophenyl moiety through electrophilic aromatic substitution.

- Resolution Techniques: Separating racemic mixtures into individual enantiomers using techniques like chromatography or enzymatic resolution .

This compound finds applications in various fields:

- Pharmaceutical Research: Investigated for its potential therapeutic effects on neurological disorders.

- Chemical Biology: Used as a tool compound to study receptor interactions and signaling pathways.

- Synthetic Chemistry: Serves as an intermediate in the synthesis of other complex organic molecules .

Interaction studies involving (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride focus on its binding affinity to neurotransmitter receptors. These studies reveal insights into how this compound may modulate synaptic transmission and influence neurochemical pathways. Research has shown that it may interact with glutamate receptors, potentially affecting excitatory neurotransmission .

Several compounds share structural or functional similarities with (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| (S)-Glutamic Acid | Amino acid with carboxylic groups | Naturally occurring neurotransmitter |

| (S)-Phenylalanine | Aromatic amino acid | Precursor for neurotransmitters like dopamine |

| (R)-2-Amino-3-(4-chlorophenyl)propanoic acid | Similar backbone but different substituents | Potentially different biological activity |

These compounds differ primarily in their substituents and stereochemistry, which significantly influence their biological activity and application potential .